3-(2-Phenylethyl)azetidine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

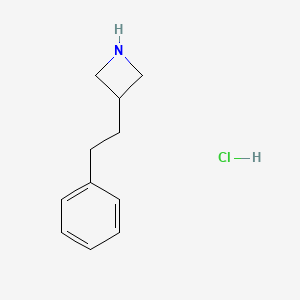

The systematic identification of 3-(2-phenylethyl)azetidine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The primary IUPAC name for this compound is designated as 3-(2-phenylethyl)azetidine;hydrochloride, reflecting the substitution pattern on the four-membered azetidine ring and its association with hydrochloric acid. The compound is uniquely identified by its Chemical Abstracts Service registry number 2095250-33-0, which serves as the definitive identifier in chemical databases and literature.

The molecular formula C₁₁H₁₆ClN accurately represents the elemental composition, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom. The calculated molecular weight of 197.70 grams per mole provides essential information for stoichiometric calculations and analytical determinations. Additional systematic identifiers include the MDL number MFCD30494079, which facilitates database searches and cross-referencing across chemical information systems.

The structural representation through Simplified Molecular Input Line Entry System notation provides a compact textual description of the molecular connectivity, while the International Chemical Identifier and its corresponding key offer standardized methods for computational chemical analysis. These systematic identification methods collectively ensure unambiguous communication of the compound's structure across scientific literature and databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the inherent structural characteristics of the four-membered azetidine ring system. Azetidine rings exhibit significant ring strain due to their constrained cyclic structure, which directly impacts the compound's conformational preferences and chemical reactivity. The four-membered azetidine ring demonstrates less pronounced puckering compared to larger heterocyclic systems, with the capacity to adopt either puckered or relatively planar conformations depending on the substituent pattern and environmental conditions.

The phenylethyl substituent at the 3-position introduces additional conformational complexity through the flexibility of the ethylene bridge connecting the phenyl group to the azetidine ring. This substituent can adopt various rotational conformations around the carbon-carbon bonds, creating multiple low-energy conformational states. The presence of the phenyl group contributes to the overall molecular volume and influences the compound's three-dimensional shape through aromatic interactions and steric considerations.

Computational studies on related azetidine derivatives suggest that the four-membered ring geometry is characterized by specific bond angles and lengths that deviate from ideal tetrahedral geometry due to ring strain. The nitrogen atom in the azetidine ring typically exhibits pyramidal geometry, with the degree of pyramidalization influenced by the electronic and steric effects of substituents. The phenylethyl group orientation relative to the azetidine ring plane affects the overall molecular dipole moment and intermolecular interaction potential.

The hydrochloride salt formation introduces additional geometric considerations through the protonation of the azetidine nitrogen atom, which enhances the pyramidal character of the nitrogen center and influences the overall molecular conformation. This protonation event affects the electronic distribution within the molecule and can influence the preferred conformational states through electrostatic interactions.

X-ray Crystallographic Studies and Solid-State Packing

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, insights can be drawn from crystallographic studies of related azetidine derivatives. Research on structurally analogous compounds reveals important patterns in azetidine solid-state organization and packing arrangements. The crystal structure analysis of similar azetidine derivatives demonstrates that these compounds typically adopt specific conformational preferences in the solid state that may differ from their solution-phase conformations.

Crystallographic investigations of related azetidine compounds show that the four-membered ring system maintains its characteristic geometry in the solid state, with specific puckering angles that reflect the balance between ring strain and intermolecular interactions. The presence of the phenylethyl substituent likely influences the crystal packing through aromatic stacking interactions and van der Waals contacts between adjacent molecules. The phenyl rings in neighboring molecules may engage in π-π stacking arrangements or edge-to-face interactions that contribute to the overall crystal stability.

The hydrochloride salt formation introduces ionic interactions that significantly impact the solid-state structure through hydrogen bonding networks and electrostatic associations. The chloride anion can participate in hydrogen bonding with the protonated azetidine nitrogen, creating specific geometric arrangements that influence the overall crystal packing motif. These ionic interactions often lead to the formation of discrete ion pairs or extended hydrogen-bonded networks that determine the macroscopic crystal properties.

The solid-state packing of azetidine derivatives is further influenced by the conformational rigidity imposed by the four-membered ring system, which limits the available molecular conformations and creates predictable packing patterns. The analysis of related structures suggests that azetidine compounds often exhibit layered packing arrangements where molecules are organized in planes through complementary intermolecular interactions.

Comparative Structural Analysis with Related Azetidine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related azetidine derivatives documented in chemical databases and literature. The fundamental azetidine scaffold, represented by the parent compound azetidine (CAS 503-29-7), provides the basic structural framework with a molecular formula of C₃H₇N and molecular weight of 57.0944 grams per mole. This parent structure establishes the baseline four-membered ring geometry that is modified by various substituents in derivative compounds.

Comparison with 3-phenylazetidine hydrochloride (CAS 7606-30-6) reveals the impact of direct phenyl substitution versus the phenylethyl group present in the target compound. The 3-phenylazetidine derivative has a molecular formula of C₉H₁₂ClN and molecular weight of 169.65 grams per mole, demonstrating the additional mass contributed by the ethylene linker in this compound. This structural difference affects the conformational flexibility and intermolecular interaction potential of the compounds.

The structural comparison extends to other substituted azetidine derivatives such as 3-methyl-3-phenylazetidine (CAS 5961-33-1), which exhibits a different substitution pattern with both methyl and phenyl groups attached to the same carbon atom. This compound has a molecular formula of C₁₀H₁₃N and demonstrates how alternative substitution patterns affect the overall molecular geometry and properties. The presence of the additional methyl group creates a quaternary carbon center that influences the ring conformation and substituent orientation.

Analysis of 2-(2-phenylethyl)azetidine (CAS 1494611-66-3) provides insight into positional isomerism effects within the azetidine series. This compound, with molecular formula C₁₁H₁₅N, differs from the target compound only in the position of the phenylethyl substituent, allowing for direct assessment of substitution position effects on molecular properties. The comparison reveals how substituent position influences conformational preferences and intermolecular interactions.

Properties

IUPAC Name |

3-(2-phenylethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)6-7-11-8-12-9-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLUGCZJSXSXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Azetidine Derivatives

Azetidines are commonly synthesized by ring closure methods involving amino alcohols or diols, or by functional group transformations on preformed azetidine rings. The introduction of substituents at the 3-position (such as the 2-phenylethyl group) can be achieved by substitution reactions or by using appropriately substituted precursors.

Preparation via One-Pot Azetidine Formation from Diols and Amines

A robust and efficient approach to 1,3-disubstituted azetidines, which includes 3-(2-phenylethyl)azetidine derivatives, is the one-pot reaction involving:

- Starting from a 1,3-diol precursor bearing the 2-phenylethyl substituent.

- Activation of the diol hydroxyl groups using trifluoromethanesulfonic anhydride (triflic anhydride) at low temperature (-20 °C).

- Addition of a base such as diisopropylethylamine (DIEA) to facilitate the formation of a good leaving group intermediate.

- Subsequent reaction with an amine nucleophile to induce ring closure forming the azetidine ring.

- Heating the reaction mixture to moderate temperatures (around 70 °C) to complete cyclization.

- Purification by chromatography to isolate the desired azetidine product.

This method was demonstrated with high yields (around 85%) for similar 1,3-disubstituted azetidines and provides a mild, scalable route to azetidines with diverse substitution patterns.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 1,3-Diol with 2-phenylethyl substituent | Starting material |

| 2 | Triflic anhydride, -20 °C, slow addition | Activation of hydroxyl groups |

| 3 | Diisopropylethylamine (DIEA) | Base to facilitate leaving group formation |

| 4 | Amine nucleophile addition | Ring closure to azetidine |

| 5 | Heating at 70 °C for 1-2 hours | Complete cyclization |

| 6 | Purification by silica gel chromatography | Isolation of product |

Catalytic Hydrogenation and Debenzylation Approach for Azetidine Derivatives

Another synthetic route involves:

- Starting from N-benzyl-protected azetidine intermediates.

- Catalytic hydrogenation using palladium on carbon (5-10% Pd/C) under hydrogen pressure (e.g., 2 MPa) at mild temperatures (~35 °C) for extended times (up to 20 hours).

- This process removes the benzyl protecting group (debenzylation) to yield the free azetidine.

- Salt formation by reaction with hydrochloric acid to obtain the hydrochloride salt.

This method is well-documented for preparing (S)-azetidine-2-carboxylic acid derivatives but can be adapted for substituted azetidines such as 3-(2-phenylethyl)azetidine hydrochloride, especially when the benzyl group is used as a protecting group during synthesis.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | N-benzyl azetidine intermediate | Protected precursor |

| 2 | Pd/C catalyst, H2 (2 MPa), 35 °C, 20 h | Debenzylation by catalytic hydrogenation |

| 3 | Filtration and concentration | Isolation of free azetidine |

| 4 | Reaction with HCl | Formation of hydrochloride salt |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| One-Pot Azetidine Formation | 1,3-Diol with 2-phenylethyl group + amine | Triflic anhydride, DIEA | Low temp activation (-20 °C), heat to 70 °C | High yield, mild conditions, scalable | Requires sensitive temperature control |

| Catalytic Hydrogenation/Debenzylation | N-Benzyl azetidine intermediate | Pd/C, H2 gas | 2 MPa H2, 35 °C, 20 h | Effective deprotection, high purity | Long reaction time, requires hydrogenation setup |

| Iodine-Catalyzed Microwave Synthesis | 3-Amino-2-azetidinones (related) | Molecular iodine | Microwave irradiation | Green, fast | Specific to azetidinones, not directly for 3-(2-phenylethyl)azetidine |

Research Findings and Analytical Data

- The one-pot azetidine formation method yields products with high purity confirmed by NMR and mass spectrometry.

- Catalytic hydrogenation yields azetidines with HPLC purity >99%, confirmed by 1H NMR chemical shifts characteristic of azetidine protons.

- Reaction parameters such as temperature, time, and catalyst loading are critical for optimizing yields and purity.

- Salt formation with hydrochloric acid improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylethyl)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Addition: Electrophilic addition reactions can be carried out using electrophiles such as halogens.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of phenylacetic acid derivatives.

Reduction: Reduction can produce 3-(2-Phenylethyl)azetidine.

Substitution: Substitution reactions can yield various alkylated derivatives.

Addition: Addition reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that azetidine derivatives, including 3-(2-Phenylethyl)azetidine hydrochloride, exhibit promising anticancer properties. Research has demonstrated that certain azetidine compounds can inhibit specific cancer cell lines, suggesting potential therapeutic roles in oncology. For instance, azetidine derivatives have been shown to inhibit the proliferation of MCF-7 breast cancer cells effectively .

2. Neuropharmacological Effects

Azetidine compounds are also being investigated for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering benefits for conditions like depression and anxiety. The mechanism of action appears to involve modulation of serotonin and dopamine pathways, which are critical in mood regulation .

3. Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For example, it can be utilized in the synthesis of more complex azetidine derivatives that may possess enhanced biological activities .

Cosmetic Applications

1. Skin Care Formulations

this compound is being explored for its potential use in cosmetic formulations due to its favorable properties as a skin-conditioning agent. Studies have shown that such compounds can improve skin hydration and texture when incorporated into topical products . The compound's ability to enhance the delivery of active ingredients through the skin barrier is particularly valuable in cosmetic science.

2. Stability and Efficacy in Formulations

Research on the stability and efficacy of cosmetic formulations containing azetidine derivatives indicates that these compounds can contribute to the overall performance of skin care products. They may act as emulsifiers or stabilizers, improving the texture and sensory attributes of creams and lotions .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(2-Phenylethyl)azetidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(2-Phenylethyl)azetidine hydrochloride with analogous azetidine derivatives:

Key Observations :

- Electronic Effects : Chlorophenyl (electron-withdrawing) and trifluoromethoxy groups may enhance binding to serotonin transporters or acetylcholine receptors, as seen in SSRIs or Encenicline hydrochloride .

- Bulkiness : Naphthalene-containing derivatives exhibit higher molecular weights and steric bulk, which may limit blood-brain barrier penetration but improve receptor selectivity .

Biological Activity

3-(2-Phenylethyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a phenethyl group. The molecular formula is CHClN, and it has a molecular weight of approximately 201.69 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various receptors and enzymes.

The exact mechanism of action for this compound remains to be fully elucidated. However, studies suggest that compounds with similar azetidine structures often interact with neurotransmitter systems, particularly GABA receptors, which are crucial for central nervous system function. This interaction can lead to neuroprotective effects and modulation of neurotransmission pathways.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, a study involving chitosan-azetidine derivatives demonstrated potent antifungal activity against Aspergillus fumigatus, with an inhibitory index of 26.19% . This suggests that this compound may also possess similar antimicrobial effects.

Research Findings and Case Studies

Synthesis and Applications

The synthesis of this compound involves various organic reactions, including nucleophilic substitution and cycloaddition methods. These synthetic pathways are critical for developing analogs with enhanced biological activities.

Potential Applications

- Pharmaceutical Development : Due to its potential neuroprotective and antimicrobial properties, this compound could serve as a lead structure for developing new therapeutic agents.

- Research in Neuropharmacology : Further exploration into its effects on GABA receptors may yield insights into treatments for neurological disorders.

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Phenylethyl)azetidine hydrochloride to improve yield and purity?

- Methodological Answer : Optimization involves selecting appropriate solvents (e.g., ethanol or water for reflux) and reducing agents for imine intermediates. For example, PharmaBlock Sciences demonstrated that fluorinated azetidine derivatives (e.g., 3-(difluoromethyl)azetidine hydrochloride) require precise stoichiometric control and inert atmospheres to minimize side reactions . Additionally, Lowe et al. highlighted the importance of scaffold diversification via substituent placement on the azetidine ring to enhance reaction efficiency . Purity can be improved using recrystallization in polar aprotic solvents or preparative HPLC.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) is critical for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. PubChem data for similar azetidine derivatives (e.g., 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride) also recommend Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups like amines and aromatic rings . X-ray crystallography may resolve crystallographic ambiguities in complex analogs .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for structurally related compounds (e.g., 3-(2-Chlorophenyl)pyrrolidine HCl) mandate the use of nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure . Emergency protocols include immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion . Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How does the substitution pattern on the azetidine ring influence the biological activity of this compound derivatives?

- Methodological Answer : Substituent effects are evaluated through structure-activity relationship (SAR) studies. For instance, fluorination at the azetidine ring (e.g., 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride) enhances metabolic stability and blood-brain barrier penetration in CNS-targeted compounds . Neuroprotective derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride show that lipophilic groups (e.g., naphthyl) increase affinity for microglial receptors, reducing NLRP3 inflammasome activation . Computational docking studies (e.g., AutoDock Vina) can predict binding interactions with targets like NF-κB or melanocortin receptors .

Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound?

- Methodological Answer : BV2 microglial cells are widely used to study anti-inflammatory effects via LPS-induced NLRP3 inflammasome suppression . For oxidative stress, SH-SY5Y neuronal cells treated with MPP⁺ or glutamate can assess mitochondrial membrane potential (JC-1 staining) and ROS reduction (DCFH-DA assay) . Electrophysiological assays (e.g., patch-clamp) on primary neurons may evaluate ion channel modulation. Data normalization to controls (e.g., α-MSH for melanocortin pathways) is critical for reproducibility .

Q. What strategies can be employed to resolve contradictory data in studies assessing the pharmacokinetic properties of this compound?

- Methodological Answer : Contradictions in bioavailability or metabolite profiles can be addressed via:

- Interspecies Comparison : Testing in rodent vs. non-rodent models to identify metabolic differences (e.g., cytochrome P450 isoform activity) .

- Dose-Response Curves : Establishing linearity in AUC (Area Under the Curve) and Cmax across doses .

- Isotopic Labeling : Using ¹⁴C or deuterated analogs to track metabolite formation via LC-HRMS .

- Cohort Stratification : In vivo studies should control for age, sex, and genetic background to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.